Cas no 2228345-53-5 (methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate)

methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate
- 2228345-53-5
- EN300-1817424
-
- インチ: 1S/C5H6N4O3/c1-12-4(11)2-3(10)5-6-8-9-7-5/h2H2,1H3,(H,6,7,8,9)
- InChIKey: XOIDVZYGSSKSKY-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC(C1N=NNN=1)=O)=O
計算された属性
- せいみつぶんしりょう: 170.04399007g/mol
- どういたいしつりょう: 170.04399007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 97.8Ų
methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817424-2.5g |
methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate |
2228345-53-5 | 2.5g |
$2408.0 | 2023-09-19 | ||
Enamine | EN300-1817424-0.05g |
methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate |
2228345-53-5 | 0.05g |
$1032.0 | 2023-09-19 | ||
Enamine | EN300-1817424-5.0g |
methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate |
2228345-53-5 | 5g |
$3562.0 | 2023-06-01 | ||
Enamine | EN300-1817424-10g |
methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate |
2228345-53-5 | 10g |
$5283.0 | 2023-09-19 | ||
Enamine | EN300-1817424-1g |
methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate |
2228345-53-5 | 1g |
$1229.0 | 2023-09-19 | ||
Enamine | EN300-1817424-1.0g |
methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate |
2228345-53-5 | 1g |
$1229.0 | 2023-06-01 | ||
Enamine | EN300-1817424-0.25g |
methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate |
2228345-53-5 | 0.25g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1817424-10.0g |
methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate |
2228345-53-5 | 10g |
$5283.0 | 2023-06-01 | ||
Enamine | EN300-1817424-0.5g |
methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate |
2228345-53-5 | 0.5g |
$1180.0 | 2023-09-19 | ||
Enamine | EN300-1817424-5g |
methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate |
2228345-53-5 | 5g |
$3562.0 | 2023-09-19 |
methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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7. Caper tea
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoateに関する追加情報
Recent Advances in the Application of Methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate (CAS: 2228345-53-5) in Chemical Biology and Pharmaceutical Research
Methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate (CAS: 2228345-53-5) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. Recent studies have highlighted its role as a key intermediate in the synthesis of heterocyclic compounds, which are crucial for developing novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in medicinal chemistry.
One of the most notable advancements in the use of methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate is its application in the synthesis of tetrazole-containing compounds. Tetrazoles are known for their bioisosteric properties, often serving as replacements for carboxylic acids in drug design to improve metabolic stability and bioavailability. Recent publications have demonstrated efficient synthetic routes for this compound, emphasizing its utility in constructing complex molecular architectures. For instance, a 2023 study published in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method that significantly improved yield and purity, paving the way for scalable production.
In addition to its synthetic utility, methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate has shown promising biological activity in preliminary screenings. Research conducted by pharmaceutical companies and academic institutions has identified its derivatives as potential inhibitors of key enzymes involved in inflammatory pathways. A recent study from the University of Cambridge reported that derivatives of this compound exhibited selective inhibition of cyclooxygenase-2 (COX-2), a target for non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest its potential as a scaffold for developing new anti-inflammatory agents with reduced side effects.
Furthermore, the compound's role in fragment-based drug discovery (FBDD) has been explored in recent years. Its small size and functional group diversity make it an ideal candidate for fragment libraries used in high-throughput screening. A 2024 paper in ACS Chemical Biology highlighted its use in identifying novel binders for protein targets implicated in neurodegenerative diseases. The study utilized NMR-based screening and X-ray crystallography to elucidate binding modes, providing valuable insights for structure-based drug design.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate derivatives. Recent research has focused on addressing issues such as solubility and metabolic stability through structural modifications. For example, a team at the Scripps Research Institute reported the development of prodrug strategies to enhance oral bioavailability, as published in Bioorganic & Medicinal Chemistry Letters earlier this year. These efforts underscore the compound's potential as a versatile building block in drug development.
In conclusion, methyl 3-oxo-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate (CAS: 2228345-53-5) continues to attract attention as a valuable tool in chemical biology and pharmaceutical research. Its applications range from synthetic chemistry to drug discovery, with recent studies highlighting its potential in addressing unmet medical needs. Future research directions may include further exploration of its biological targets and the development of more efficient synthetic methodologies. As the field progresses, this compound is likely to play an increasingly important role in the discovery of next-generation therapeutics.
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